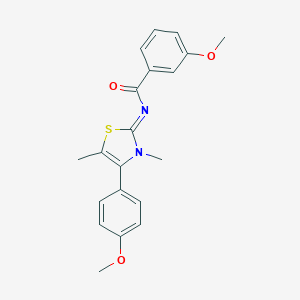
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTB and has been found to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
MTB is a thiazolylidene derivative that has been found to have a high affinity for the active site of proteins. It binds to proteins through the formation of covalent bonds with amino acid residues. This binding results in the inhibition of protein function and the modulation of protein-protein interactions. MTB has been found to be particularly effective in inhibiting the activity of enzymes such as proteases and kinases.
Biochemical and Physiological Effects:
MTB has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. MTB has also been found to modulate protein-protein interactions, which can have a significant impact on cellular signaling pathways. In addition, MTB has been found to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
MTB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for proteins, which makes it an effective tool for studying protein-ligand interactions. However, MTB also has some limitations. It can be difficult to obtain pure MTB, and it can be expensive to synthesize. In addition, MTB can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on MTB. One area of research is the development of more efficient synthesis methods for MTB. Another area of research is the identification of new protein targets for MTB. Additionally, there is a need for more studies on the toxicity and safety of MTB. Finally, there is a need for more studies on the potential therapeutic applications of MTB, particularly in the areas of inflammation and cancer.
Conclusion:
In conclusion, 3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects and has been found to be an effective tool for studying protein-ligand interactions. While there are some limitations to its use, there are several future directions for research on MTB that could lead to new discoveries and applications.
Synthesemethoden
The synthesis of MTB involves the reaction of 4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzoyl chloride with 3-methoxyaniline. This reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified using column chromatography to obtain pure MTB.
Wissenschaftliche Forschungsanwendungen
MTB has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. MTB has been used as a tool to study the interactions between proteins and ligands, as well as the mechanisms of protein-protein interactions. It has also been used to study the structure-activity relationships of various compounds.
Eigenschaften
Produktname |
3-methoxy-N-(4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2(3H)-ylidene)benzamide |
|---|---|
Molekularformel |
C20H20N2O3S |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
3-methoxy-N-[4-(4-methoxyphenyl)-3,5-dimethyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C20H20N2O3S/c1-13-18(14-8-10-16(24-3)11-9-14)22(2)20(26-13)21-19(23)15-6-5-7-17(12-15)25-4/h5-12H,1-4H3 |
InChI-Schlüssel |
KEFWTGFTTXPDBN-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1=C(N(C(=NC(=O)C2=CC(=CC=C2)OC)S1)C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-bromophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305174.png)
amino]benzoyl}amino)benzoate](/img/structure/B305175.png)
![4-chloro-3-[(2,3-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305176.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B305177.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-chlorobenzamide](/img/structure/B305178.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305180.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305181.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305186.png)
![N-{1-[5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B305188.png)
![N-{2-methyl-1-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propyl}benzamide](/img/structure/B305189.png)
![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B305191.png)
![2-({4-allyl-5-[(benzylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-benzylacetamide](/img/structure/B305192.png)
![1-[({4-allyl-5-[(benzylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B305193.png)